Cas no 1241675-48-8 (2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid)
2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,2'-(1-(tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid
- RIGIUTCJAUSCIB-UHFFFAOYSA-N
- OR302266
- 2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid
-
- MDL: MFCD26404038
- Inchi: 1S/C13H21NO6/c1-13(2,3)20-12(19)14-6-8(4-10(15)16)9(7-14)5-11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18)
- InChI Key: RIGIUTCJAUSCIB-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(CC(=O)O)C(CC(=O)O)C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 376
- Topological Polar Surface Area: 104
2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM490214-1g |
2,2'-(1-(tert-Butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid |
1241675-48-8 | 95% | 1g |
$350 | 2023-01-02 | |
| eNovation Chemicals LLC | D621657-1G |
2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid |
1241675-48-8 | 97% | 1g |
$385 | 2024-07-21 | |
| eNovation Chemicals LLC | D621657-5G |
2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid |
1241675-48-8 | 97% | 5g |
$1165 | 2024-07-21 | |
| eNovation Chemicals LLC | D621657-10G |
2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid |
1241675-48-8 | 97% | 10g |
$1935 | 2024-07-21 | |
| Enamine | EN300-304552-0.05g |
2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid |
1241675-48-8 | 95.0% | 0.05g |
$1044.0 | 2025-03-19 | |
| Enamine | EN300-304552-0.1g |
2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid |
1241675-48-8 | 95.0% | 0.1g |
$1093.0 | 2025-03-19 | |
| Enamine | EN300-304552-0.25g |
2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid |
1241675-48-8 | 95.0% | 0.25g |
$1143.0 | 2025-03-19 | |
| Enamine | EN300-304552-0.5g |
2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid |
1241675-48-8 | 95.0% | 0.5g |
$1194.0 | 2025-03-19 | |
| Enamine | EN300-304552-1.0g |
2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid |
1241675-48-8 | 95.0% | 1.0g |
$1243.0 | 2025-03-19 | |
| Enamine | EN300-304552-2.5g |
2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid |
1241675-48-8 | 95.0% | 2.5g |
$2434.0 | 2025-03-19 |
2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid Suppliers
2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid
Recent Advances in the Application of 2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid (CAS: 1241675-48-8) in Chemical Biology and Pharmaceutical Research
The compound 2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid (CAS: 1241675-48-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine scaffold and functional groups, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its potential in drug discovery, particularly in the development of protease inhibitors and modulators of protein-protein interactions. The tert-butoxycarbonyl (Boc) protecting group enhances its stability during synthetic processes, making it a valuable building block in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid as a key intermediate in the synthesis of novel SARS-CoV-2 main protease inhibitors. The study demonstrated that the carboxylic acid and carboxymethyl groups of the compound facilitated efficient binding to the protease active site, leading to improved inhibitory activity. The researchers also noted that the Boc group could be selectively removed under mild conditions, enabling further functionalization of the pyrrolidine core. These findings underscore the compound's utility in antiviral drug development.
Another notable application of this compound was reported in a 2024 Nature Communications article, where it was employed as a precursor for the synthesis of small-molecule modulators of the PD-1/PD-L1 immune checkpoint pathway. The study revealed that derivatives of 2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid exhibited potent binding affinity to PD-L1, thereby enhancing T-cell activation in vitro and in vivo. This research opens new avenues for the development of immunotherapies targeting cancer and autoimmune diseases.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification of 2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid. A 2023 Organic Process Research & Development paper detailed a scalable and environmentally friendly synthesis route, employing catalytic asymmetric hydrogenation to achieve high enantiomeric purity. This method not only improves yield but also reduces the use of hazardous reagents, aligning with the principles of green chemistry.
In conclusion, 2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid (CAS: 1241675-48-8) continues to play a pivotal role in advancing chemical biology and pharmaceutical research. Its applications in drug discovery, particularly in the realms of antiviral and immunomodulatory therapies, highlight its versatility and potential. Future research is expected to explore additional derivatives and their biological activities, further expanding the compound's utility in addressing unmet medical needs.
1241675-48-8 (2-{1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl}acetic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)